Ethyl 4-oxotetrahydrofuran-3-carboxylate
CAS No.: 89898-51-1
Cat. No.: VC3751412
Molecular Formula: C7H10O4
Molecular Weight: 158.15 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 89898-51-1 |
---|---|
Molecular Formula | C7H10O4 |
Molecular Weight | 158.15 g/mol |
IUPAC Name | ethyl 4-oxooxolane-3-carboxylate |
Standard InChI | InChI=1S/C7H10O4/c1-2-11-7(9)5-3-10-4-6(5)8/h5H,2-4H2,1H3 |
Standard InChI Key | BNXOKRMYIMMSKY-UHFFFAOYSA-N |
SMILES | CCOC(=O)C1COCC1=O |
Canonical SMILES | CCOC(=O)C1COCC1=O |
Introduction
Chemical Identity and Structural Characteristics
Ethyl 4-oxotetrahydrofuran-3-carboxylate is an organic compound featuring a tetrahydrofuran ring structure with an oxo (ketone) group at the 4-position and an ethyl carboxylate group at the 3-position. The compound possesses a distinctive molecular architecture that contributes to its chemical reactivity and synthetic utility. Its core structure consists of a five-membered heterocyclic ring containing an oxygen atom, which serves as a versatile scaffold for various chemical modifications.
The compound is formally known by the IUPAC name ethyl 4-oxooxolane-3-carboxylate, reflecting its structural components: the ethyl ester group, the oxo functionality, and the oxolane (tetrahydrofuran) ring system. This systematic nomenclature provides chemists with precise information about the arrangement of atoms and functional groups within the molecule. Alternative names include tetrahydro-4-oxo-3-furoic acid ethyl ester and 3-furancarboxylic acid, tetrahydro-4-oxo-, ethyl ester, which are commonly used in chemical catalogues and databases.
Physical and Chemical Properties
Ethyl 4-oxotetrahydrofuran-3-carboxylate exhibits distinctive physical and chemical properties that make it valuable for various applications. It has a molecular weight of 158.15 g/mol and a molecular formula of C7H10O4, containing carbon, hydrogen, and oxygen atoms arranged in a specific configuration. The compound's structure includes multiple functional groups that provide sites for chemical reactions, including the carbonyl group of the ketone, the carbonyl group of the ester, and the ether oxygen within the tetrahydrofuran ring.
Table 1 summarizes the key chemical properties and identifiers of Ethyl 4-oxotetrahydrofuran-3-carboxylate:
Property | Value |
---|---|
IUPAC Name | ethyl 4-oxooxolane-3-carboxylate |
CAS Number | 89898-51-1 |
Molecular Formula | C7H10O4 |
Molecular Weight | 158.15 g/mol |
LogP | -0.23500 |
Canonical SMILES | CCOC(=O)C1COCC1=O |
InChI | InChI=1S/C7H10O4/c1-2-11-7(9)5-3-10-4-6(5)8/h5H,2-4H2,1H3 |
InChI Key | BNXOKRMYIMMSKY-UHFFFAOYSA-N |
The compound's LogP value of -0.23500 indicates it has slight hydrophilic character, suggesting modest water solubility with simultaneous ability to interact with less polar environments. This property is particularly important for understanding its behavior in biological systems and its potential pharmaceutical applications. The chemical identifiers, including SMILES and InChI notations, provide standardized representations of its structure that are essential for database searches and computational chemistry studies.
Synthesis Methods and Reaction Conditions
Synthetic Routes
One common approach likely involves reactions similar to those used for the methyl ester analogue, which includes the reaction of ethyl glycolate with ethyl acrylate in the presence of a strong base like sodium hydride (NaH), using dimethyl sulfoxide (DMSO) as a solvent. This reaction would proceed through a nucleophilic addition followed by an intramolecular cyclization to form the tetrahydrofuran ring structure.
The synthetic process would typically involve carefully controlled reaction conditions, including:
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Controlled temperature to facilitate the desired reaction while preventing side reactions
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Inert atmosphere to prevent unwanted oxidation
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Careful monitoring of reaction progress using techniques such as thin-layer chromatography (TLC)
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Purification steps including extraction, chromatography, and recrystallization
Industrial Production Considerations
For larger-scale production, optimization of reaction conditions becomes crucial to maximize yield and purity while minimizing waste and production costs. Industrial production might employ continuous flow processes rather than batch reactions, which can offer advantages in terms of scalability, consistency, and safety for certain chemical transformations.
Structural Comparison with Related Compounds
Comparative Analysis
Ethyl 4-oxotetrahydrofuran-3-carboxylate shares structural similarities with several related compounds, but distinct differences in their molecular structures lead to variations in chemical properties and reactivity. Table 2 presents a comparative analysis of this compound with two structurally related derivatives:
Compound | Molecular Formula | Molecular Weight | Key Structural Difference |
---|---|---|---|
Ethyl 4-oxotetrahydrofuran-3-carboxylate | C7H10O4 | 158.15 g/mol | Reference compound |
Methyl 4-oxotetrahydrofuran-3-carboxylate | C6H8O4 | 144.12 g/mol | Methyl ester instead of ethyl ester |
Ethyl 2-oxotetrahydrofuran-3-carboxylate | C7H10O4 | 158.15 g/mol | Oxo group at position 2 instead of 4 |
Structure-Activity Relationships
The position of the oxo group and the nature of the ester functionality significantly influence the chemical behavior and potential applications of these compounds. For instance, Ethyl 2-oxotetrahydrofuran-3-carboxylate (with the ketone at position 2) has a distinctly different reactivity profile compared to the 4-oxo isomer. The 2-oxo compound represents a γ-lactone structure, which influences its susceptibility to ring-opening reactions and its behavior in biological systems.
Similarly, the difference between the ethyl and methyl esters affects properties such as hydrophobicity, steric hindrance, and the rate of ester hydrolysis. These subtle structural variations can have substantial impacts on the compounds' utility in specific synthetic pathways and their potential biological activities.
Analytical Characterization Methods
Spectroscopic Identification
Ethyl 4-oxotetrahydrofuran-3-carboxylate can be characterized and identified using various analytical techniques. While specific spectroscopic data for this compound was limited in the provided sources, standard methods for structural confirmation would include:
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Nuclear Magnetic Resonance (NMR) spectroscopy: 1H and 13C NMR would reveal characteristic signals for the tetrahydrofuran ring protons, the proton at the chiral center (C-3), and the ethyl ester group.
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Infrared (IR) spectroscopy: This would show distinctive absorption bands for the ketone carbonyl (typically around 1715-1740 cm-1) and the ester carbonyl (typically around 1735-1750 cm-1).
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Mass spectrometry: This would confirm the molecular weight and provide fragmentation patterns characteristic of the compound's structure.
These analytical methods, used in combination, provide conclusive identification and assessment of the compound's purity.
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